2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide

Description

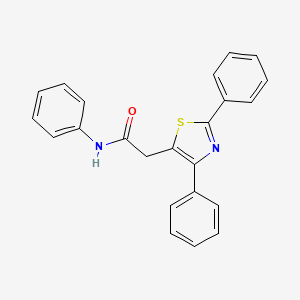

2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with two phenyl groups at positions 2 and 4, and an N-phenylacetamide moiety at position 5 (Figure 1). This compound is part of a broader class of thiazole derivatives studied for their pharmacological properties, including antiviral, anticancer, and enzyme inhibitory activities . Its synthesis typically involves Hantzsch cyclization or reactions with thioureas, as observed in structurally related compounds .

Properties

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c26-21(24-19-14-8-3-9-15-19)16-20-22(17-10-4-1-5-11-17)25-23(27-20)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSMGHJQUBGQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions.

Formation of the Acetamide Group: The acetamide group can be introduced by reacting the thiazole derivative with acetic anhydride and aniline under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the acetamide group.

Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Interactions: It can interact with proteins, affecting their function and stability.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Thiazole derivatives with variations in substituents and core rings exhibit distinct physicochemical and biological properties. Key structural analogs include:

Key Structural Differences :

- Core Heterocycle : Replacing thiazole with pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic properties and binding modes.

- Functional Groups : The propanamide chain in N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide increases hydrophobicity compared to the phenylacetamide group in the target compound.

Tautomerism and Stability

Thiazole derivatives often exhibit tautomerism, influencing reactivity and biological activity. For example:

- Amide 3h : Exists as a ~4:1 mixture of tautomers (3h-A and 3h-I), impacting its interaction with biological targets .

- Amide 3a : A 1:1 tautomeric ratio of 3a-I and 3a-A, confirmed by 2D NMR .

The target compound may display similar tautomeric behavior, affecting its stability and pharmacodynamic profile.

Physicochemical Properties

- Melting Points: The hydrochloride salt of (2,4-diphenyl-1,3-thiazol-5-yl)methylamine melts at 234–235°C , while the methanol derivative melts at 125°C . The target compound’s acetamide group may lower its mp compared to ionic derivatives.

- Solubility: The hydroxyl group in (2,4-diphenyl-1,3-thiazol-5-yl)methanol increases aqueous solubility relative to the acetamide analog.

Biological Activity

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring substituted with phenyl groups and an acetamide moiety, which contributes to its pharmacological potential. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide can be represented as follows:

This structure is characterized by:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Phenyl Groups : Two phenyl substituents at the 2 and 4 positions of the thiazole.

- Acetamide Group : An acetamide functional group attached to the nitrogen atom.

The biological activity of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide is attributed to several mechanisms:

1. Enzyme Inhibition :

The compound acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This property is particularly relevant in targeting enzymes involved in inflammatory pathways.

2. Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes .

3. Cytotoxicity :

In vitro studies have demonstrated that 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide has cytotoxic effects on cancer cell lines. The IC50 values against NIH/3T3 cells were reported at approximately 148.26 μM for one derivative .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

Study on Antifungal Activity :

A study focused on the antifungal properties of thiazole derivatives found that compounds similar to 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide significantly inhibited ergosterol synthesis in Candida species. The results indicated that these compounds could serve as potential antifungal agents comparable to established treatments like ketoconazole .

Cytotoxicity Analysis :

Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxicity with minimal effects on normal cells, suggesting a selective action against malignant cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cycloaddition or condensation reactions. For example, 1,3-dipolar cycloaddition between azides and alkynes (e.g., using Cu(OAc)₂ catalysis in t-BuOH/H₂O) forms triazole intermediates, which are coupled with phenylacetamide derivatives . Intermediate characterization involves IR spectroscopy (e.g., ν(C=O) at 1671–1682 cm⁻¹) and NMR to confirm functional groups and regiochemistry .

Q. How can thin-layer chromatography (TLC) be optimized to monitor the synthesis of this compound?

- Methodology : Use hexane:ethyl acetate (8:2) as the mobile phase to track reaction progress. Spots corresponding to starting materials (lower Rf) and products (higher Rf) are visualized under UV light. Quenching with ice and extraction with ethyl acetate ensures product isolation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O, 1670–1680 cm⁻¹) and NH stretches (3260–3300 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm) and acetamide methylene groups (δ 5.3–5.5 ppm). Triazole protons appear as singlets (δ 8.3–8.4 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF/ethanol mixtures) enhance solubility of intermediates .

- Catalyst Screening : Copper(I) catalysts improve cycloaddition efficiency, while refluxing in glacial acetic acid accelerates maleimide coupling .

- Temperature Control : Reactions performed at 20–25°C minimize side products compared to higher temperatures .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodology :

- Comparative Analysis : Cross-reference experimental data with NIST Chemistry WebBook or published analogs (e.g., δ 10.8 ppm for NH in DMSO-d₆ vs. δ 12.0 ppm in thiadiazole derivatives ).

- Theoretical Frameworks : Use computational tools (e.g., DFT calculations) to predict chemical shifts and validate assignments .

Q. What strategies are effective in designing analogs of this compound for biological activity studies?

- Methodology :

- Bioisosteric Replacement : Substitute thiazole with oxadiazole or triazole cores to modulate pharmacokinetics .

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro at aryl positions) to enhance binding affinity, as seen in analogs with δ 8.6 ppm for nitro protons .

- Pharmacophore Mapping : Link the acetamide moiety to heterocyclic systems (e.g., thiophene or pyridine) to target specific enzymes .

Q. How can researchers align experimental design with theoretical frameworks in studying this compound’s reactivity?

- Methodology :

- Mechanistic Studies : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions .

- Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-determining steps .

- Retrosynthetic Planning : Use synthon-based disconnections to prioritize convergent routes over linear syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.